(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17BrN2O3S and its molecular weight is 409.3. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to "(5-Bromopyridin-3-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of piperidin-4-yl methanone have shown significant antimicrobial activity against various bacterial and fungal strains, indicating the potential use of such compounds in the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Enzyme Inhibition for Therapeutic Applications
Another area of research is the synthesis of compounds for potential therapeutic applications, particularly as enzyme inhibitors. Derivatives similar to the queried compound have been explored for their inhibitory effects on enzymes relevant to diseases such as Alzheimer's. These studies provide insights into designing and synthesizing new therapeutic agents based on the structural framework of piperidin-1-yl methanone derivatives (Hussain et al., 2017).
Structural and Biological Activities
The structural characteristics and biological activities of N-phenylpyrazolyl aryl methanones, which share functional group similarities with the query compound, have been investigated, revealing their herbicidal and insecticidal activities. This suggests the potential application of the query compound in agricultural research (Wang et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the breakdown of carbohydrates into simple sugars, and it is a key player in the management of type II diabetes mellitus .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of carbohydrates into simple sugars, thereby reducing the rise in blood glucose levels after a meal .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting the action of α-glucosidase . This results in a decrease in the rate of carbohydrate digestion, leading to a slower and more controlled release of glucose into the bloodstream .
Pharmacokinetics
The compound’s molecular weight suggests that it may have good bioavailability.
Result of Action
By inhibiting α-glucosidase, the compound helps to control postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals . This can be beneficial in the management of type II diabetes mellitus .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(5-bromopyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-14-10-13(11-19-12-14)17(21)20-8-6-16(7-9-20)24(22,23)15-4-2-1-3-5-15/h1-5,10-12,16H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYDUWZCTGCZKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.